molecular formula C22H27N5O5 B2738978 N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(4-nitrophenyl)oxalamide CAS No. 900006-12-4

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(4-nitrophenyl)oxalamide

Cat. No. B2738978
CAS RN: 900006-12-4
M. Wt: 441.488
InChI Key: WVOLISQMFSZSSZ-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including two amine groups, a morpholino group, and a nitrophenyl group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry . Without specific data, I can’t provide a detailed analysis of this compound’s structure.


Chemical Reactions Analysis

The reactivity of a compound is determined by its functional groups. The amine groups in this compound could potentially participate in reactions like alkylation, acylation, and condensation .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be predicted based on the compound’s structure and functional groups .

Scientific Research Applications

  • Fluorescent Probes for Hypoxic Cells : A study developed a novel off-on fluorescent probe for selective detection of hypoxia or nitroreductase (NTR) using a 4-nitroimidazole moiety as a hypoxic trigger and two morpholine groups. This probe displayed properties such as high selectivity, "Turn-On" fluorescence response, suitable sensitivity, and no cytotoxicity. It was successfully applied for imaging the hypoxic status of tumor cells like HeLa cells, demonstrating potential for biomedical research in disease-relevant hypoxia (Feng et al., 2016).

  • Cancer Research : Another study investigated the metabolism of N-nitroso-2,6-dimethylmorpholine (NNDM), a carcinogen inducing ductal adenocarcinoma of the pancreas in Syrian golden hamsters. It explored how NNDM is oxidized in different cell types of the pancreas and liver, providing insights into the metabolic pathways and potential targets for therapeutic intervention in pancreatic cancer (Scarpelli et al., 1982).

  • Synthesis and Structure of Copper(II) Complexes : A paper focused on the synthesis of binuclear copper(II) complexes with N-(5-chloro-2-hydroxyphenyl)-N′-[3-(dimethylamino)propyl]oxalamide. These complexes showed potent anticancer activities against human hepatocellular carcinoma cell SMMC-7721 and human lung adenocarcinoma cell A549. The study also explored their interactions with DNA, suggesting applications in the development of new anticancer drugs (Li et al., 2012).

  • Nitrosamine Formation in Drinking Water : Research on the occurrence of nitrosamines in source and drinking water highlighted the potential of secondary amines as nitrosamine precursors. This study is significant for understanding the chemical processes involved in water treatment and the implications for public health (Wang et al., 2011).

  • Blocking Carcinogenic N-Nitroso Compounds : A study demonstrated that ascorbic acid could block the formation of carcinogenic N-nitroso compounds in reactions involving morpholine. This finding has implications for reducing the risk of drug-induced carcinogenesis (Mirvish et al., 1972).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is a drug, its mechanism of action would involve interacting with biological targets in the body .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be studied for use in fields like medicine, materials science, or chemical synthesis .

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N'-(4-nitrophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O5/c1-25(2)18-7-3-16(4-8-18)20(26-11-13-32-14-12-26)15-23-21(28)22(29)24-17-5-9-19(10-6-17)27(30)31/h3-10,20H,11-15H2,1-2H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVOLISQMFSZSSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(4-nitrophenyl)oxalamide

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